![molecular formula C18H24ClNOS2 B2563594 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone CAS No. 1795302-31-6](/img/structure/B2563594.png)
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone
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Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a chemical compound that belongs to the thiazepane family. It has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
- Antidepressant Properties : Researchers have explored the antidepressant potential of this compound due to its thiazepane ring structure. It may modulate neurotransmitter systems, making it a candidate for novel antidepressant drugs .
- Neuroprotective Effects : Investigations suggest that it might protect neurons from oxidative stress and inflammation, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNOS2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-22-17)18(21)13-23-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAUURGWSXVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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